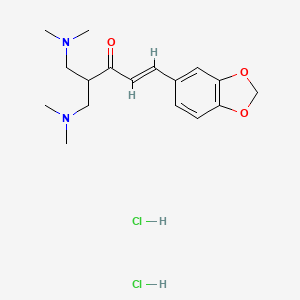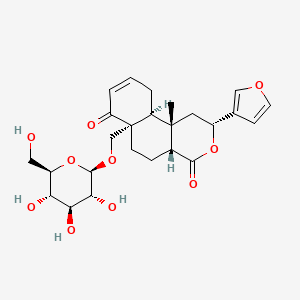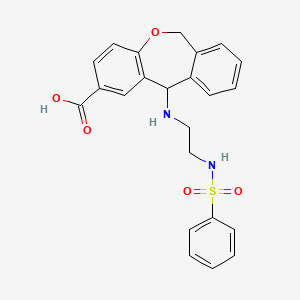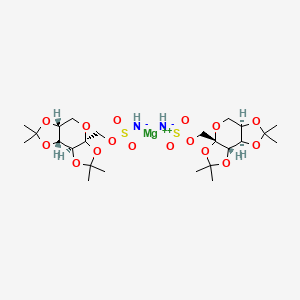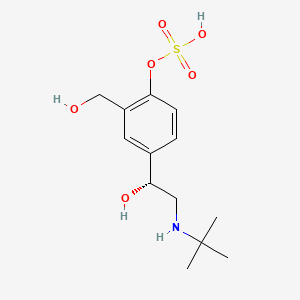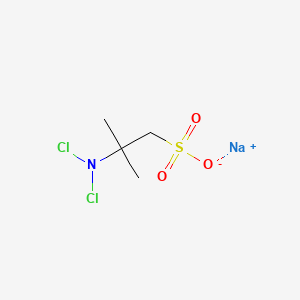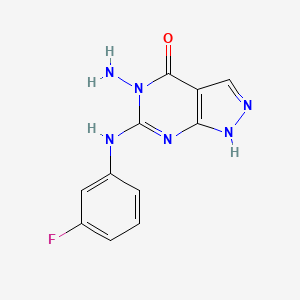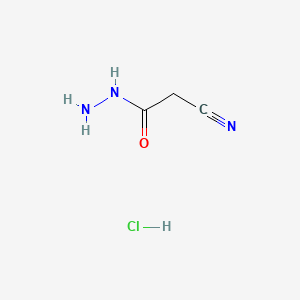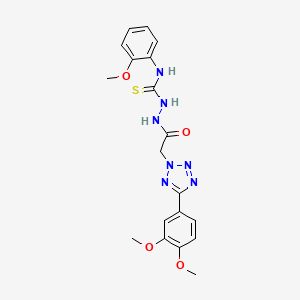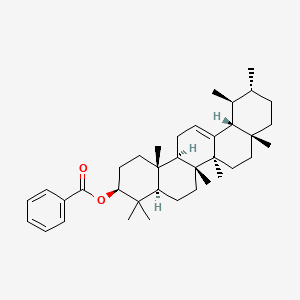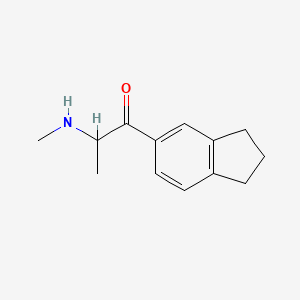
BK-Imp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone involves a multi-step synthetic route. The common method includes the reaction of 3-ethoxy-4-methoxybenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of new drugs with therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects .
Comparison with Similar Compounds
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone can be compared with similar compounds such as:
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol: This compound has a similar structure but with an alcohol group instead of a ketone group.
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)amine: This compound has an amine group instead of a ketone group.
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)propane: This compound has a propane chain instead of an ethanone chain .
Properties
CAS No. |
100608-69-3 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C13H17NO/c1-9(14-2)13(15)12-7-6-10-4-3-5-11(10)8-12/h6-9,14H,3-5H2,1-2H3 |
InChI Key |
FHGNUKAARRYOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(CCC2)C=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


